molecular formula C10H14O2 B2801239 (4-Methoxy-2,6-dimethylphenyl)methanol CAS No. 61000-21-3

(4-Methoxy-2,6-dimethylphenyl)methanol

Cat. No.: B2801239
CAS No.: 61000-21-3
M. Wt: 166.22
InChI Key: CLFZSVVENFIKRX-UHFFFAOYSA-N
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Description

(4-Methoxy-2,6-dimethylphenyl)methanol is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . It is a derivative of phenol, characterized by the presence of a methoxy group and two methyl groups on the benzene ring, along with a methanol group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-2,6-dimethylphenyl)methanol typically involves the reaction of 2,6-dimethylphenol with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-2,6-dimethylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohol derivatives .

Scientific Research Applications

(4-Methoxy-2,6-dimethylphenyl)methanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Methoxy-2,6-dimethylphenyl)methanol involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the benzene ring influence its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methoxy and two methyl groups on the benzene ring, which significantly influences its chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

(4-methoxy-2,6-dimethylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-5,11H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFZSVVENFIKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CO)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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